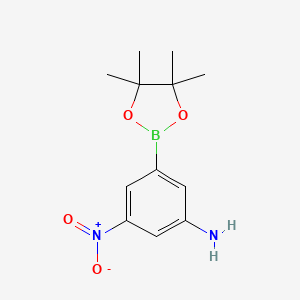

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and a boronic acid derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to an aniline moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline with a boronic acid derivative under specific reaction conditions, such as the use of a palladium catalyst and appropriate ligands.

Nitration Reaction: The nitration of the boronic acid derivative can be achieved by treating it with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different aniline derivatives.

Substitution Reactions: The boronic acid derivative can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and metal catalysts.

Reduction: Typical reagents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso compounds, nitrate esters.

Reduction: Various aniline derivatives.

Substitution: Boronic acid derivatives with different substituents.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Cross-Coupling Reactions

The compound is primarily utilized in organic synthesis as a reagent in cross-coupling reactions. It can participate in the Suzuki-Miyaura coupling reaction, where it acts as a boronic acid derivative. This reaction is essential for forming carbon-carbon bonds and synthesizing complex organic molecules.

1.2 Mechanism of Action

The mechanism involves the dioxaborolane moiety which can engage in nucleophilic substitution reactions. The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization of the compound.

Medicinal Chemistry

2.1 Drug Development

Research has indicated that compounds similar to 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may have potential applications in drug discovery. The structural features allow for modifications that can enhance biological activity against various targets .

2.2 Anticancer Activity

Studies have suggested that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The ability to modify the nitro group into an amine could lead to compounds that interact more effectively with biological systems .

Material Science

3.1 Polymer Synthesis

The compound's unique structure allows it to be used in the development of advanced materials and polymers. Its ability to undergo various chemical reactions makes it a valuable building block for creating materials with specific properties .

3.2 Nanotechnology

In nanotechnology applications, the compound can be used to functionalize nanoparticles or surfaces due to its reactive dioxaborolane moiety. This can enhance the properties of nanomaterials for applications in electronics and photonics .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that modifications of this compound resulted in compounds with significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Polymer Development

Another research project focused on using this compound as a precursor for synthesizing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .

Mecanismo De Acción

The compound exerts its effects through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, the nitro group can interact with biological targets, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Contains a boronic acid derivative and aldehyde groups.

Uniqueness: 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a nitro group and a boronic acid derivative, which allows for diverse chemical reactions and applications. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields.

Actividad Biológica

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a dioxaborolane moiety, which contribute to its reactivity and possible applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- Molecular Formula : C13H18BNO5

- CAS Number : 63660-02-6

- Molecular Weight : 279.1 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction to form amines or other derivatives that may exhibit different biological activities. The dioxaborolane moiety facilitates cross-coupling reactions that are significant in medicinal chemistry .

Biological Activity Overview

The compound has been evaluated for multiple biological activities:

- Antiparasitic Activity : Some studies suggest that compounds similar to this compound exhibit antiparasitic properties. For instance, modifications on the core structure have shown varying degrees of efficacy against parasites with resistance-associated mutations .

- Inhibition Studies : The compound has been tested against several enzymes. For example:

Table 1: Biological Assays Overview

| Study | Target | Assay Type | Result (IC50/EC50) | Notes |

|---|---|---|---|---|

| Study A | Maltase α-glucosidase | Enzyme Inhibition | IC50 ~36 μM | Moderate inhibition observed |

| Study B | Parasite Model | Antiparasitic Efficacy | EC50 ~0.010 μM | High potency against resistant strains |

| Study C | Cancer Cell Lines | Cytotoxicity Assay | GI50 ~15 μM | Selective growth inhibition noted |

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Análisis De Reacciones Químicas

1.1. Nitro Group Reduction

The nitro group undergoes reduction to form an amine, a critical transformation in organic synthesis.

-

Reagents : Hydrogen peroxide (H₂O₂) or palladium catalysts (e.g., Pd/C) under basic conditions.

-

Products : 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

-

Application : This reaction facilitates the synthesis of nitrogen-containing heterocycles and bioactive molecules .

1.2. Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation via palladium-catalyzed coupling.

-

Reagents : Palladium(0) catalysts (e.g., PdCl₂), bases (e.g., K₂CO₃), and coupling partners (e.g., aryl halides) .

-

Products : Coupled biaryl compounds, such as substituted anilines with aryl or alkenyl groups.

1.3. Oxidation of the Aniline Core

The aniline moiety can be oxidized to nitrobenzene derivatives, though this reaction is less common due to the compound’s sensitivity to strong oxidizing agents.

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Products : Oxidized derivatives (e.g., nitrobenzene analogs).

3.1. Medicinal Chemistry

-

Anticancer Activity : The nitro group enhances biological activity, with derivatives showing cytotoxicity against prostate (LNCap) and breast (MDA-MB-231) cancer cells .

-

Enzyme Interactions : The boronic acid moiety forms hydrogen bonds with arginine and glutamine residues in androgen receptors, influencing drug design for prostate cancer .

3.2. Material Science

-

Organic Electronics : Boronic ester derivatives are precursors for electroluminescent materials in OLED displays, leveraging their electron-deficient properties.

Stability and Handling Considerations

-

Moisture Sensitivity : The boronic ester is prone to hydrolysis under aqueous conditions, requiring inert atmospheres for storage.

-

Thermal Stability : Decomposes above 150°C, necessitating controlled reaction temperatures.

Propiedades

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYYWEHPIHBBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657356 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-51-0 | |

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.